phosphoribosyl-AMP

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

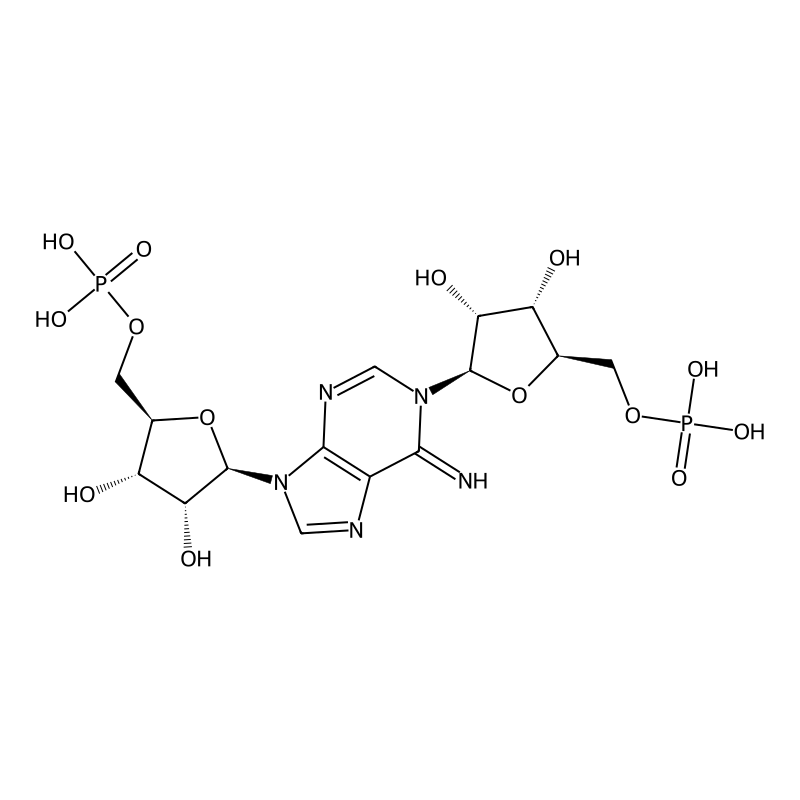

Phosphoribosyl-adenosine monophosphate, commonly referred to as phosphoribosyl-AMP, is a nucleotide that plays a crucial role in various metabolic pathways, particularly in the biosynthesis of histidine. It is classified as a purine ribonucleoside monophosphate, which consists of a purine base (adenine) linked to a ribose sugar that is further phosphorylated. The chemical formula for phosphoribosyl-AMP is , and it has a molecular weight of approximately 559.3157 g/mol .

Phosphoribosyl-AMP is synthesized from phosphoribosyl-diphosphate and adenosine triphosphate through enzymatic reactions. This compound is integral to the metabolic pathways that produce nucleotides and amino acids, specifically playing a significant role in the histidine biosynthesis pathway in organisms such as Saccharomyces cerevisiae (baker's yeast) .

- Conversion from Phosphoribosyl-Diphosphate:

- Hydrolysis Reaction:This reaction is catalyzed by the enzyme histidine biosynthesis trifunctional protein .

- Role in Histidine Biosynthesis:

Phosphoribosyl-AMP is an intermediate that leads to the formation of histidine, where it interacts with various enzymes to facilitate the transformation into other metabolites necessary for histidine production .

Phosphoribosyl-AMP is biologically significant as it acts as an intermediate in the synthesis of essential amino acids and nucleotides. It plays a pivotal role in the histidine biosynthesis pathway, which is vital for protein synthesis and other metabolic functions. The compound's activity is closely linked to its ability to participate in phosphorylation reactions, contributing to the regulation of metabolic pathways in cells .

Additionally, elevated levels of phosphoribosyl-AMP can lead to metabolic disorders such as hyperuricemia due to its involvement in purine metabolism, which can result in conditions like gout .

The synthesis of phosphoribosyl-AMP can occur through several methods:

- Enzymatic Synthesis:

- Chemical Synthesis:

- While less common in biological contexts, chemical synthesis can be achieved through phosphorylation of adenosine monophosphate using phosphoric acid derivatives under controlled conditions.

- Metabolic Pathway Utilization:

Phosphoribosyl-AMP has several applications:

- Biochemical Research: It serves as an important intermediate in studies focused on nucleotide metabolism and enzyme kinetics.

- Drug Development: Understanding its role in metabolic pathways can aid in developing drugs targeting metabolic disorders associated with purine metabolism.

- Genetic Engineering: Its involvement in nucleotide synthesis makes it relevant for genetic engineering applications where nucleotide availability is crucial.

Studies on phosphoribosyl-AMP interactions have revealed its role as a substrate for various enzymes involved in nucleotide metabolism. For instance:

- Enzyme Interactions: Phosphoribosyl-AMP interacts with enzymes such as ATP phosphoribosyltransferase and histidine biosynthesis trifunctional protein, facilitating critical reactions within metabolic pathways .

- Regulatory Mechanisms: The compound may also influence regulatory mechanisms within cells that control enzyme activity related to amino acid and nucleotide synthesis.

Several compounds share structural or functional similarities with phosphoribosyl-AMP:

Uniqueness of Phosphoribosyl-AMP

Phosphoribosyl-AMP stands out due to its specific role in the histidine biosynthesis pathway and its unique structural configuration that allows it to participate effectively in phosphorylation reactions. Unlike other similar compounds, it directly contributes to amino acid synthesis rather than solely serving as an energy carrier or nucleotide precursor.

The discovery and characterization of phosphoribosyl-AMP emerged from decades of intensive research into histidine biosynthesis that began in the mid-20th century. Histidine itself was first isolated by Albrecht Kossel and Sven Gustaf Hedin in 1896, with the name stemming from its discovery in tissue, derived from the Greek word "histós" meaning tissue. However, the detailed understanding of phosphoribosyl-AMP and its role in metabolic pathways developed much later through systematic biochemical investigations.

The comprehensive study of histidine biosynthesis began in earnest during the late 1950s, with researchers initially focusing on model organisms such as Salmonella typhimurium and Escherichia coli. Ames and Martin played pivotal roles in elucidating the complete histidine pathway by identifying all metabolic intermediates and the enzymes catalyzing the corresponding reactions in S. typhimurium. These foundational studies revealed that phosphoribosyl-AMP occupied a critical position as an intermediate compound in the third step of the histidine biosynthetic pathway.

For decades, histidine biosynthesis research concentrated primarily on prokaryotic systems, particularly E. coli and S. typhimurium, which revealed fundamental regulatory processes in bacteria. The identification of phosphoribosyl-AMP as a specific intermediate required sophisticated analytical techniques to distinguish it from other nucleotide derivatives and to characterize its precise chemical structure. Early uncertainties remained regarding the reaction steps and intermediates at the interconnection to the pathway of de novo purine biosynthesis, issues that were finally resolved by Klem and Davisson, who established the final number of catalytic reactions and intermediates.

The research trajectory spanning nearly 70 years has progressively refined our understanding of phosphoribosyl-AMP through increasingly sophisticated biochemical and molecular techniques. Modern structural studies have provided detailed insights into the enzyme-substrate interactions involving phosphoribosyl-AMP, with crystallographic data revealing the precise molecular arrangements that facilitate its conversion to subsequent pathway intermediates.

Significance in Biochemical Pathways

Phosphoribosyl-AMP demonstrates remarkable significance within cellular biochemistry, functioning as both a metabolic intermediate and a potential regulatory molecule across multiple biological systems. The compound belongs to the class of organic compounds known as purine ribonucleoside monophosphates, which are nucleotides consisting of a purine base linked to a ribose sugar with one monophosphate group attached. This structural classification places phosphoribosyl-AMP at the intersection of nucleotide and amino acid metabolism, highlighting its dual importance in cellular biochemistry.

The enzymatic conversion of phosphoribosyl-AMP represents a critical control point in histidine biosynthesis, catalyzed by phosphoribosyl-AMP cyclohydrolase, which belongs to the family of hydrolases acting on carbon-nitrogen bonds other than peptide bonds, specifically in cyclic amidines. This enzyme catalyzes the chemical reaction: 1-(5-phosphoribosyl)-AMP + H₂O ⇌ 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide. The systematic name of this enzyme class is 1-(5-phospho-D-ribosyl)-AMP 1,6-hydrolase, with alternative names including PRAMP-cyclohydrolase and phosphoribosyladenosine monophosphate cyclohydrolase.

Recent research has revealed sophisticated kinetic properties of enzymes that process phosphoribosyl-AMP. Studies on bifunctional enzymes that handle both the formation and conversion of phosphoribosyl-AMP have shown complex regulatory mechanisms involving substrate channeling and allosteric effects. The bifunctional enzyme phosphoribosyl-ATP pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase catalyzes sequential reactions, with phosphoribosyl-AMP serving as an intermediate that may not accumulate significantly in bulk solution, suggesting sophisticated intramolecular transfer mechanisms.

Kinetic analyses have revealed that phosphoribosyl-AMP can bind to enzyme domains from bulk water and that the cyclohydrolase reaction involving this compound is rate-limiting for overall bifunctional enzyme activity. The catalytic cycle demonstrates preferential channeling of phosphoribosyl-AMP, indicating that the compound plays a role in coordinated enzymatic processes rather than simply serving as a freely diffusible intermediate.

Overview of Histidine Biosynthesis

Histidine biosynthesis represents an unbranched metabolic pathway consisting of ten enzymatic reactions that transform phosphoribosyl pyrophosphate into L-histidine. This ancient metabolic pathway is present in bacteria, archaea, lower eukaryotes, and plants, demonstrating remarkable evolutionary conservation across diverse biological systems. The pathway requires energy input and involves complex regulatory mechanisms that control the flow of metabolites through multiple enzymatic steps.

The histidine biosynthetic pathway begins with the condensation of phosphoribosyl pyrophosphate and adenosine triphosphate by the enzyme ATP-phosphoribosyl transferase, producing phosphoribosyl-ATP. This initial step represents the committed step in histidine biosynthesis and is subject to feedback inhibition by histidine itself, providing metabolic control over the entire pathway. The second step involves the hydrolysis of phosphoribosyl-ATP to produce phosphoribosyl-AMP and pyrophosphate, catalyzed by phosphoribosyl-ATP pyrophosphohydrolase.

Phosphoribosyl-AMP occupies the third position in this ten-step pathway, where it serves as the substrate for phosphoribosyl-AMP cyclohydrolase. This enzyme converts phosphoribosyl-AMP to phosphoribosylformiminoAICAR-phosphate, representing a critical transformation that commits the pathway toward histidine synthesis rather than alternative metabolic routes. The subsequent steps involve a series of complex rearrangements and modifications that ultimately yield L-histidine through the action of specialized enzymes including imidazoleglycerol-phosphate synthase, histidinol-phosphate phosphatase, and histidinol dehydrogenase.

The organization of genes encoding histidine biosynthetic enzymes varies significantly among different organisms. In E. coli and many other microorganisms, a single gene designated hisIE encodes both the phosphoribosyl-ATP pyrophosphohydrolase and phosphoribosyl-AMP cyclohydrolase activities as a bifunctional enzyme. This arrangement allows for coordinated regulation and potentially facilitates substrate channeling between the two active sites. In contrast, many archaea and some actinobacteria, including Mycobacterium tuberculosis, possess independent genes that encode separate pyrophosphohydrolase and cyclohydrolase activities.

The regulation of histidine biosynthesis involves multiple levels of control, including transcriptional regulation, translational control, and allosteric enzyme modulation. ATP-phosphoribosyl transferase, the first enzyme in the pathway, represents the primary regulatory target and is subject to feedback inhibition by histidine, ensuring that pathway activity responds appropriately to cellular histidine levels. Additionally, the pathway is subject to stringent response control, which coordinates amino acid biosynthesis with overall cellular nutritional status.

Research has demonstrated that the histidine biosynthetic pathway serves as more than simply a route for histidine production. The intermediates in this pathway, including phosphoribosyl-AMP, are also utilized as precursors for purine biosynthesis and for the synthesis of various natural products. This metabolic interconnection highlights the central importance of phosphoribosyl-AMP and related compounds in cellular metabolism beyond their immediate role in histidine synthesis.